molecular formula C12H15BFN3O2 B7952488 (1-Cyclohexyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid

(1-Cyclohexyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid

Cat. No.: B7952488
M. Wt: 263.08 g/mol
InChI Key: XVPSCKXXUVSQPL-UHFFFAOYSA-N
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Description

(1-Cyclohexyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid is a boronic acid derivative that features a cyclohexyl group, a fluorine atom, and a benzotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclohexyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclohexyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding boronic ester or boronate

    Reduction: Formation of the corresponding borane

    Substitution: Nucleophilic substitution reactions at the boronic acid moiety

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halides, amines, alcohols

Major Products

The major products formed from these reactions include boronic esters, boronates, and substituted derivatives of the original compound.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Formylphenylboronic acid
  • 3-Formylphenylboronic acid

Uniqueness

(1-Cyclohexyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid is unique due to its combination of a cyclohexyl group, a fluorine atom, and a benzotriazole moiety. This structural uniqueness imparts specific chemical properties and reactivity that differentiate it from other boronic acids .

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

(1-cyclohexyl-6-fluorobenzotriazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFN3O2/c14-10-7-12-11(6-9(10)13(18)19)15-16-17(12)8-4-2-1-3-5-8/h6-8,18-19H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPSCKXXUVSQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1F)N(N=N2)C3CCCCC3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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